molecular formula C24H21N3O2S B14240668 1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate CAS No. 365430-86-0

1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate

Cat. No.: B14240668
CAS No.: 365430-86-0
M. Wt: 415.5 g/mol
InChI Key: PMMDNAYOCUEDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate involves multiple steps

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the thiazole intermediate.

    Benzoate Ester Formation: The final step involves esterification, where the thiazole-pyridine intermediate reacts with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to investigate cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings are known to interact with active sites of enzymes, potentially inhibiting their activity. The benzoate ester group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds with thiazole rings, like thiamine (Vitamin B1), which have diverse biological activities.

    Pyridine Derivatives: Compounds like nicotinamide, which are important in biological systems.

    Benzoate Esters: Compounds like methyl benzoate, which are used in various industrial applications.

The uniqueness of this compound lies in its combination of these three functional groups, which may confer unique biological activities and chemical properties.

Properties

CAS No.

365430-86-0

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

1-[5-(2-aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate

InChI

InChI=1S/C24H21N3O2S/c1-15-7-6-10-18(13-15)21-22(19-11-12-26-20(25)14-19)30-23(27-21)16(2)29-24(28)17-8-4-3-5-9-17/h3-14,16H,1-2H3,(H2,25,26)

InChI Key

PMMDNAYOCUEDLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C(C)OC(=O)C3=CC=CC=C3)C4=CC(=NC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.